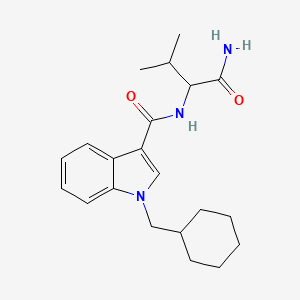
AB-Chmica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-Chmica is an indole-derived synthetic cannabinoid. It is structurally related to AB-CHMINACA and is known for its potent agonistic activity on cannabinoid receptors CB1 and CB2. Synthetic cannabinoids like this compound are often used in scientific research to study the endocannabinoid system and its effects on the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AB-Chmica involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 1-amino-3-methyl-1-oxobutan-2-ylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: AB-Chmica undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
AB-Chmica has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on the endocannabinoid system and its potential therapeutic applications.
Medicine: Investigated for its potential use in pain management, anti-inflammatory treatments, and neuroprotection.
Industry: Utilized in forensic science for the identification of synthetic cannabinoids in biological samples.
Mecanismo De Acción
AB-Chmica exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as a potent agonist, mimicking the effects of endogenous cannabinoids like anandamide. The binding of this compound to these receptors activates various signaling pathways, leading to its psychoactive and physiological effects .
Comparación Con Compuestos Similares
- AB-CHMINACA
- ADB-CHMINACA
- MDMB-CHMICA
- 5F-MDMB-PINACA
Comparison: AB-Chmica is unique due to its indole-derived structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and ADB-CHMINACA that have indazole cores. This structural difference influences its binding affinity and potency at cannabinoid receptors, making this compound a valuable compound for research .
Propiedades
Número CAS |
2219330-90-0 |
|---|---|
Fórmula molecular |
C21H29N3O2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26) |
Clave InChI |
BLLKAWANSRRHLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


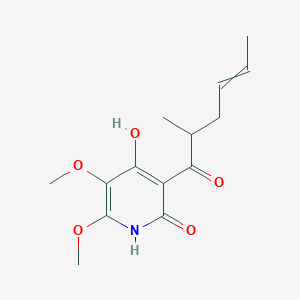

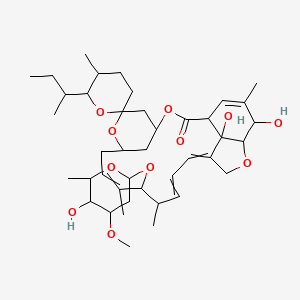
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)
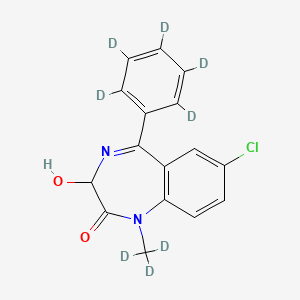

![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)
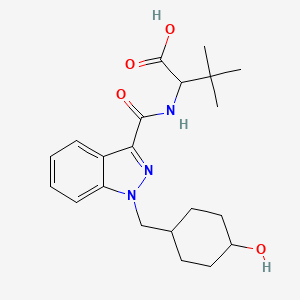
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)
![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)
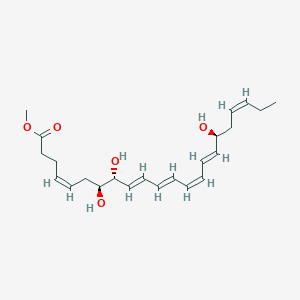
![[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764787.png)
![(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B10764791.png)
